molecular formula C11H10ClNO3 B1394385 [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate CAS No. 1221791-61-2

[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate

Cat. No.: B1394385
CAS No.: 1221791-61-2
M. Wt: 239.65 g/mol
InChI Key: FJNOZCZSXVOKSP-UHFFFAOYSA-N
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Description

[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate is an organic compound with the molecular formula C11H10ClNO3 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate typically involves the reaction of 2-(chloromethyl)-1,3-benzoxazole with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles.

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Nucleophilic substitution: Products include azides, nitriles, and amines.

    Hydrolysis: The major product is the corresponding alcohol.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients. The chloromethyl group can react with various biological targets, leading to the formation of covalent bonds with proteins or nucleic acids. This interaction can inhibit the activity of enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1,3-benzoxazole: A precursor to [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate.

    2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl benzoate: A similar compound with a benzoate group instead of an acetate group.

    2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl ether: A related compound with an ether group.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.

Properties

IUPAC Name

[2-(chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-7(14)15-6-8-2-3-10-9(4-8)13-11(5-12)16-10/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNOZCZSXVOKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC2=C(C=C1)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677767
Record name [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221791-61-2
Record name [2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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